- Preparation and use of 3-substituted oxoindole as β3 agonists, World Intellectual Property Organization, , ,

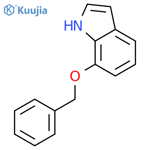

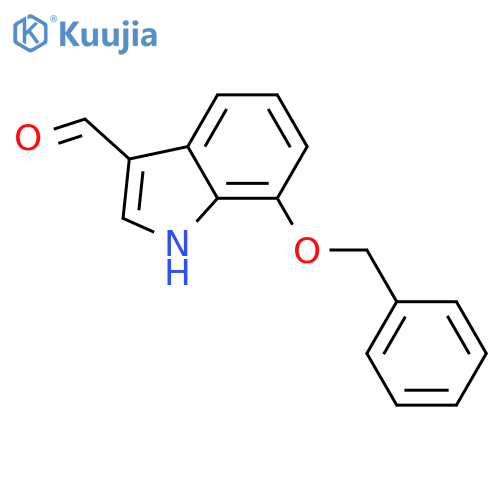

Cas no 92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde)

92855-65-7 structure

商品名:7-(benzyloxy)-1H-indole-3-carbaldehyde

7-(benzyloxy)-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 7-Benzyloxyindole-3-carbaldehyde

- 7-Benzyloxyindole-3-carboxaldehyde

- 7-phenylmethoxy-1H-indole-3-carbaldehyde

- 7-Benzyloxy-3-formylindole

- 7-Benzyloxy-1H-indole-3-carbaldehyde

- 7-(benzyloxy)-1h-indole-3-carbaldehyde

- NSC92527

- PubChem14131

- RNARWQXZOKWYHY-UHFFFAOYSA-N

- OR1680

- SBB066715

- AS06632

- 7-(phenylmethoxy)indole-3-carbaldehyde

- TRA008658

- 7-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)

- Indole-3-carboxaldehyde, 7-(benzyloxy)- (7CI)

- NSC 92527

- SCHEMBL4932467

- DTXSID60293830

- CS-W008442

- DS-0069

- SY104007

- AKOS005207172

- 92855-65-7

- B-1900

- NSC-92527

- 7-(Benzyloxy)indole-3-carbaldehyde

- DB-012408

- MFCD00055979

- 7-benzyloxy-1H-indole-3-carboxaldehyde

- EN300-316078

- AC-9166

- 7-(benzyloxy)-1H-indole-3-carbaldehyde

-

- MDL: MFCD00055979

- インチ: 1S/C16H13NO2/c18-10-13-9-17-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2

- InChIKey: RNARWQXZOKWYHY-UHFFFAOYSA-N

- ほほえんだ: O=CC1C2C(=C(C=CC=2)OCC2C=CC=CC=2)NC=1

計算された属性

- せいみつぶんしりょう: 251.09500

- どういたいしつりょう: 251.095

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 42.1

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- 密度みつど: 1.267

- ゆうかいてん: 152-159 °C

- ふってん: 474.2°C at 760 mmHg

- フラッシュポイント: 240.6±24.6 °C

- 屈折率: 1.697

- PSA: 42.09000

- LogP: 3.55940

- かんど: Air Sensitive

- ようかいせい: 水に溶けない

7-(benzyloxy)-1H-indole-3-carbaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261;P280;P305+P351+P338;P304+P340;P405;P501

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

-

危険物標識:

- ちょぞうじょうけん:Inert atmosphere,2-8°C

7-(benzyloxy)-1H-indole-3-carbaldehyde 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-(benzyloxy)-1H-indole-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032579-1g |

7-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-65-7 | 98% | 1g |

¥125 | 2024-05-20 | |

| eNovation Chemicals LLC | D504361-10g |

7-Benzyloxyindole-3-carbaldehyde |

92855-65-7 | 97% | 10g |

$615 | 2023-09-03 | |

| eNovation Chemicals LLC | D504361-25g |

7-Benzyloxyindole-3-carbaldehyde |

92855-65-7 | 97% | 25g |

$1280 | 2023-09-03 | |

| Enamine | EN300-316078-5.0g |

7-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-65-7 | 5g |

$2900.0 | 2023-06-04 | ||

| abcr | AB169080-5 g |

7-Benzyloxy-3-formylindole, 97%; . |

92855-65-7 | 97% | 5g |

€271.50 | 2023-05-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-207159A-1g |

7-Benzyloxy-3-formylindole, |

92855-65-7 | 1g |

¥3174.00 | 2023-09-05 | ||

| Enamine | EN300-316078-1.0g |

7-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-65-7 | 1g |

$999.0 | 2023-06-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803871-250mg |

7-Benzyloxyindole-3-carboxaldehyde |

92855-65-7 | 98% | 250mg |

91.00 | 2021-05-17 | |

| Matrix Scientific | 071718-1g |

7-Benzyloxyindole-3-carbaldehyde, 95+% |

92855-65-7 | 95+% | 1g |

$231.00 | 2023-09-09 | |

| Fluorochem | 040946-1g |

7-Benzyloxy-3-formylindole |

92855-65-7 | 97% | 1g |

£32.00 | 2022-03-01 |

7-(benzyloxy)-1H-indole-3-carbaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C

1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux

1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 22 h, 30 °C → 88 °C; 88 °C → rt

リファレンス

- Process for preparation of 3-cyanoindole derivatives, China, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 2 h, 0 °C → rt

リファレンス

- Structure-activity relationship study of novel necroptosis inhibitors, Bioorganic & Medicinal Chemistry Letters, 2005, 15(22), 5039-5044

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C

1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated

1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated

リファレンス

- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(23), 10700-10715

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 3 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux

リファレンス

- Total Synthesis of (+)-Haplophytine, Angewandte Chemie, 2009, 48(41), 7600-7603

ごうせいかいろ 6

はんのうじょうけん

リファレンス

- Preparation of 3,7-disubstituted indoles and their optically active compounds as intermediates for β3 adrenergic agonists, Japan, , ,

ごうせいかいろ 7

はんのうじょうけん

リファレンス

- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux

リファレンス

- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Pivalic acid , tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ; 8 h, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline, Chemical Communications (Cambridge, 2012, 48(42), 5187-5189

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C

1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C

1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C

リファレンス

- Preparation of indolylethylaminopropanediol aryl ethers as β3 adrenergic agonists, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide

リファレンス

- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide

1.2 Solvents: Water

1.2 Solvents: Water

リファレンス

- A scalable synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole via resolution, Tetrahedron: Asymmetry, 2001, 12(23), 3235-3240

7-(benzyloxy)-1H-indole-3-carbaldehyde Raw materials

7-(benzyloxy)-1H-indole-3-carbaldehyde Preparation Products

7-(benzyloxy)-1H-indole-3-carbaldehyde 関連文献

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

7. Book reviews

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde) 関連製品

- 6953-22-6(5-(benzyloxy)-1H-indole-3-carbaldehyde)

- 92855-64-6(6-(Benzyloxy)-1H-indole-3-carbaldehyde)

- 2092187-07-8(3-Butyn-2-one, 4-[4-(3-methyl-3-oxetanyl)phenyl]-)

- 158397-37-6(2-(2,3-difluorophenyl)oxirane)

- 2129554-41-0(1H-2-Benzopyran-3-carboxylic acid, 3,4-dihydro-7-methyl-1-oxo-, ethyl ester)

- 2227708-84-9(methyl 5-(1S)-1-hydroxy-3-methoxy-3-oxopropylthiophene-2-carboxylate)

- 1537411-24-7(2-Pyridinamine, 4-(2-fluorophenyl)-6-methyl-)

- 1049395-59-6(2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide)

- 2752-65-0(Gambogic acid)

- 768-52-5(N-Isopropylaniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92855-65-7)7-(benzyloxy)-1H-indole-3-carbaldehyde

清らかである:99%

はかる:5g

価格 ($):161.0